Acridine, 2-chloro-9-isothiocyanato-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
24698-84-8 |
|---|---|
Molecular Formula |
C14H7ClN2S |
Molecular Weight |
270.7 g/mol |
IUPAC Name |
2-chloro-9-isothiocyanatoacridine |
InChI |
InChI=1S/C14H7ClN2S/c15-9-5-6-13-11(7-9)14(16-8-18)10-3-1-2-4-12(10)17-13/h1-7H |
InChI Key |
ZWGNEHLMAQDQND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)N=C=S |
Origin of Product |
United States |
Synthesis and Synthetic Methodologies for 2 Chloro 9 Isothiocyanatoacridine
Precursor Synthesis Strategies for Substituted 9-Chloroacridines
The foundational step in producing 2-chloro-9-isothiocyanatoacridine is the synthesis of its precursor, 2,9-dichloroacridine. A common approach to constructing the acridine (B1665455) core involves the cyclization of N-phenylanthranilic acid derivatives.
One established method is the Ullmann condensation , which traditionally involves the reaction of an aniline (B41778) with a 2-halobenzoic acid. For the synthesis of the specific precursor for 2-chloro-9-isothiocyanatoacridine, this would involve reacting 2-amino-5-chlorobenzoic acid with 2-chlorobenzoic acid. However, this classic approach can be limited by the commercial availability of the required substituted 2-bromoaryl carboxylic acids. nih.gov
A more novel and versatile strategy utilizes triflates of salicylic (B10762653) acid derivatives. This method allows for a wider range of substitutions on the acridine core. The general pathway involves:
Methylation of a substituted salicylic acid.
Activation of the methylated acid as an aryl triflate, which typically proceeds in near-quantitative yield.
Buchwald-Hartwig cross-coupling of the aryl triflate with a substituted aniline to form a diarylamine.
Cyclization of the diarylamine to yield the 9-chloroacridine (B74977). nih.gov
A notable challenge in the synthesis of 9-chloroacridines is their susceptibility to hydrolysis, which can lead to the formation of the corresponding 9-acridone as a byproduct. nih.gov
| Precursor Synthesis Strategy | Key Reactants | Advantages | Disadvantages |
| Ullmann Condensation | Substituted anilines, 2-bromoaryl carboxylic acids | Established method | Limited availability of starting materials |
| Salicylic Acid Triflate Method | Substituted salicylic acids, Substituted anilines | High yields, Greater diversity of substitution patterns | Potential for hydrolysis to 9-acridone |
Conversion Reactions to 9-Isothiocyanatoacridine (B1218491)
Once the 9-chloroacridine precursor is obtained, the next critical step is the conversion of the chloro group at the 9-position to an isothiocyanate group. This is typically achieved through nucleophilic substitution reactions with a thiocyanate (B1210189) salt.
Reaction with Silver Thiocyanate (AgSCN)
The reaction of 9-chloroacridine derivatives with silver thiocyanate (AgSCN) is a method employed for the synthesis of 9-isothiocyanatoacridines. This reaction involves the displacement of the chloride ion by the thiocyanate ion. The use of silver salts can facilitate the reaction by precipitating the silver chloride, driving the equilibrium towards the product.
Reaction with Sodium Thiocyanate (NaSCN) in the Presence of Phase Transfer Catalysts
An alternative and often more efficient method involves the use of sodium thiocyanate (NaSCN) in conjunction with a phase-transfer catalyst (PTC). wikipedia.orgslideshare.net Phase-transfer catalysis is a powerful technique that facilitates the reaction between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). wikipedia.orgresearchgate.net
In this context, the 9-chloroacridine derivative is typically dissolved in an organic solvent, while the sodium thiocyanate is either in a solid phase or an aqueous phase. The phase-transfer catalyst, often a quaternary ammonium (B1175870) salt (e.g., benzyltriethylammonium chloride) or a phosphonium (B103445) salt, transports the thiocyanate anion from the solid/aqueous phase into the organic phase. wikipedia.orgslideshare.net This allows the thiocyanate anion to react with the 9-chloroacridine to form the desired 9-isothiocyanatoacridine. This method can offer several advantages, including milder reaction conditions, increased reaction rates, and higher yields. biomedres.us
| Conversion Method | Reagents | Key Features |
| Silver Thiocyanate | 9-Chloroacridine, Silver Thiocyanate (AgSCN) | Precipitation of AgCl drives the reaction. |
| Sodium Thiocyanate with PTC | 9-Chloroacridine, Sodium Thiocyanate (NaSCN), Phase-Transfer Catalyst | Facilitates reaction between different phases, can lead to higher yields and milder conditions. wikipedia.orgslideshare.netbiomedres.us |
Modern Synthetic Advancements in Acridine and Isothiocyanate Production
Recent advancements in synthetic chemistry offer promising new routes for the synthesis of both the acridine core and the isothiocyanate functionality, which could be applied to the production of 2-chloro-9-isothiocyanatoacridine.
For the synthesis of the acridine skeleton, a novel approach combines photo-excitation of o-alkyl nitroarenes with a copper-mediated cascade annulation. chemistryviews.org This one-pot method simplifies the synthesis and allows for a broader range of structurally diverse acridine derivatives. chemistryviews.org
In the realm of isothiocyanate synthesis, there has been a move away from traditional and often hazardous reagents like thiophosgene. nih.govnih.gov Modern methods focus on more atom-efficient and environmentally friendly approaches. One such strategy involves the use of elemental sulfur. mdpi.com This can be achieved through two primary pathways:
The in situ generation of thiocarbonyl fluoride (B91410) from difluorocarbene and sulfur, which then reacts with a primary amine. mdpi.com
The direct sulfuration of isocyanides under thermal, catalytic, or nucleophile-induced conditions. mdpi.com
These modern techniques highlight a trend towards greener and more efficient synthetic methodologies in the production of complex organic molecules like 2-chloro-9-isothiocyanatoacridine. rsc.org
Derivatization and Analog Development of 2 Chloro 9 Isothiocyanatoacridine
Nucleophilic Addition Reactions of the Isothiocyanate Moiety
The isothiocyanate (-N=C=S) moiety of 2-chloro-9-isothiocyanatoacridine is an electrophilic center, readily undergoing addition reactions with various nucleophiles. This reactivity is the foundation for the synthesis of a broad range of derivatives with potential applications in medicinal chemistry and materials science.
Formation of Thiourea (B124793) Derivatives
The reaction of isothiocyanates with amines is a classical and efficient method for the synthesis of thiourea derivatives. The lone pair of electrons on the nitrogen atom of an amine attacks the central carbon atom of the isothiocyanate group, leading to the formation of a thiourea linkage. This reaction is general for a wide range of amines, providing access to a diverse library of N-substituted thioureas. The general scheme involves the addition of a primary or secondary amine to the isothiocyanate, typically in an aprotic solvent.
Reactions with Primary Amines and Alkylamines
Primary amines and alkylamines are potent nucleophiles that react readily with 2-chloro-9-isothiocyanatoacridine to yield the corresponding N,N'-disubstituted thiourea derivatives. The reaction proceeds via a nucleophilic addition mechanism where the amino group adds across the carbon-sulfur double bond of the isothiocyanate. This reaction is typically carried out under mild conditions and provides high yields of the desired thiourea products. The resulting compounds incorporate the rigid, planar acridine (B1665455) core and a flexible thiourea unit, a combination that is often explored for biological activity.
Table 1: Examples of Thiourea Derivatives from Primary Amines
| Reactant Amine | Product Name |
|---|---|
| Ethylamine | 1-(2-chloro-9-acridinyl)-3-ethylthiourea |
| Aniline (B41778) | 1-(2-chloro-9-acridinyl)-3-phenylthiourea |
Reactions with Amino Acids for Conjugate Synthesis
The synthesis of conjugates between 2-chloro-9-isothiocyanatoacridine and amino acids is a key strategy for developing molecules with tailored biological properties. The free amino group of an amino acid can act as a nucleophile, attacking the isothiocyanate to form a thiourea linkage. This reaction creates a covalent bond between the acridine moiety and the amino acid, resulting in a hybrid molecule. These conjugates are of interest as they can potentially combine the properties of the acridine core with the biological roles and transport mechanisms of amino acids. The reaction conditions can be controlled to favor the formation of these N-(9-acridinylthiocarbamoyl)amino acids. mdpi.com
Reactions with Thiols and Sulfhydryl Groups
Thiols and compounds containing sulfhydryl groups can also undergo nucleophilic addition to the isothiocyanate moiety of 2-chloro-9-isothiocyanatoacridine. The sulfur atom of the thiol is a strong nucleophile and attacks the electrophilic carbon of the isothiocyanate to form a dithiocarbamate (B8719985) derivative. This type of reaction is particularly relevant in biological systems, where the sulfhydryl group of cysteine residues in proteins can react with isothiocyanates.
Cyclization Reactions and Formation of Heterocyclic Ring Systems
Beyond simple addition reactions, the derivatives formed from 2-chloro-9-isothiocyanatoacridine can undergo subsequent intramolecular cyclization reactions to form more complex heterocyclic systems. These reactions often expand the structural diversity and potential applications of the resulting compounds.
Synthesis of Thiazolidinone Derivatives
Thiazolidinone derivatives can be synthesized from isothiocyanates through multi-step reactions. impactfactor.orgchemmethod.comnih.govnih.gov A common approach involves the initial reaction of the isothiocyanate with a primary amine to form a thiourea derivative. This intermediate can then react with a compound containing a leaving group and a carbonyl group, such as an α-halo acid (e.g., mercaptoacetic acid), in the presence of a base. chemmethod.comnih.gov The reaction proceeds via cyclocondensation to form the five-membered thiazolidinone ring. This synthetic strategy allows for the introduction of various substituents on both the acridine core and the thiazolidinone ring, enabling the fine-tuning of the molecule's properties.
Table 2: General Steps for Thiazolidinone Synthesis
| Step | Reactants | Intermediate/Product |
|---|---|---|
| 1 | 2-chloro-9-isothiocyanatoacridine + Primary Amine (R-NH2) | N-(2-chloro-9-acridinyl)-N'-R-thiourea |
Spirocyclization Pathways involving the Acridine Skeleton
Spiro-acridine derivatives represent a significant class of compounds where a spirocyclic system is fused at the C-9 position of the acridine core. This structural motif imparts a rigid, three-dimensional conformation that can enhance binding affinity and selectivity for biological targets. A prominent synthetic route to these compounds begins with isothiocyanates, such as 2-chloro-9-isothiocyanatoacridine.
One efficient pathway involves a two-step process starting with the reaction between an isothiocyanate and 2-cyanoacetohydrazide. nih.govmdpi.com This reaction initially forms a thiourea intermediate. Subsequent spontaneous cyclization, involving the N1 of the hydrazine (B178648) moiety and the C-9 carbon of the acridine, leads to the formation of the spirocyclic system. mdpi.com This intramolecular cyclization is a key step in constructing the complex spiro architecture. nih.govmdpi.com The thiourea side chain in the resulting spiro derivatives offers a further point for modification, serving as a crucial component for building additional rings, such as the thiazolidine-4-one ring, through regioselective reactions with bifunctional reagents. nih.gov
Another established method for creating spiro-acridines involves the Knoevenagel condensation of 9-acridinaldehyde with active methylene (B1212753) compounds like 2-cyano-N′-benzylidene-acetohydrazide intermediates, followed by a spontaneous cyclization. mdpi.com Although this pathway starts from an aldehyde rather than an isothiocyanate, it underscores the propensity of the C-9 position of the acridine ring to participate in cyclization reactions to form spiro-derivatives. mdpi.com
Table 1: Key Reactions in Spirocyclization of Acridine Derivatives
| Starting Material | Reagent(s) | Key Intermediate/Process | Final Product Class |
| Acridine Isothiocyanate | 2-Cyanoacetohydrazide | Thiourea derivative / Spontaneous cyclization | Spiro[acridine-pyrrole] derivatives |
| 9-Acridinaldehyde | 2-Cyano-N′-benzylidene-acetohydrazide | Knoevenagel condensation / Spontaneous cyclization | Spiro-acridine derivatives |
Integration with Other Nitrogen-Containing Heterocycles (e.g., triazole, thiadiazole, pyrrole)
Hybrid molecules that couple the acridine nucleus with other nitrogen-containing heterocycles are a major focus of drug design, aiming to combine the distinct biological activities of each moiety for a synergistic effect. mdpi.comnih.gov The isothiocyanate group at the 9-position of the acridine is an ideal starting point for synthesizing these hybrids. nih.gov
Triazole and Thiadiazole Hybrids: A common strategy involves the reaction of acridin-9-yl isothiocyanate with aroyl hydrazides to form aroyl thiourea derivatives. nih.gov These intermediates are then subjected to ring-closure reactions to yield the desired heterocycles. For instance, treatment of the aroyl thiourea derivative with sodium carbonate under reflux conditions leads to the formation of 1,2,4-triazolethiones. nih.gov Alternatively, cyclization using concentrated sulfuric acid produces 1,3,4-thiadiazoles. nih.gov This divergent approach allows for the creation of both acridine-triazole and acridine-thiadiazole hybrids from a common precursor. nih.gov The introduction of thiadiazole and triazole rings is of particular interest in the development of novel anticancer agents. nih.gov
Pyrrole (B145914) and Thiazolidine (B150603) Hybrids: The integration of pyrrole and thiazolidine rings with the acridine core has also been explored to develop potent antitumor agents. nih.govmdpi.com The synthesis can begin with isothiocyanates to form spiro derivatives that contain a reactive thiourea side chain. nih.gov This side chain is then utilized to construct a thiazolidine-4-one ring through reactions with reagents like methyl-bromoacetate or diethyl-acetylenedicarboxylate. nih.gov The combination of the DNA-intercalating acridine ring, the anti-inflammatory pyrrole moiety, and the thiazolidine ring, known for its various biological activities, creates a multi-targeted therapeutic candidate. mdpi.com
Table 2: Synthesis of Acridine-Heterocycle Hybrids
| Acridine Precursor | Reagent(s) | Intermediate | Heterocycle Formed |
| Acridin-9-yl isothiocyanate | Aroyl hydrazide | Aroyl thiourea | 1,2,4-Triazole |
| Acridin-9-yl isothiocyanate | Aroyl hydrazide | Aroyl thiourea | 1,3,4-Thiadiazole |
| Acridine Isothiocyanate | 2-Cyanoacetohydrazide, then bifunctional reagents | Spiro derivative with thiourea side chain | Pyrrole and Thiazolidine |
Design Principles for Modified Acridine Analogues
The design of modified acridine analogues is guided by structure-activity relationship (SAR) principles aimed at optimizing their therapeutic potential. These principles are derived from systematic studies of how chemical modifications to the acridine scaffold influence biological activity.
A key consideration is the nature and position of substituents on the acridine ring system. For instance, in the context of antimalarial 9-anilinoacridines, it has been shown that C-3 and C-6 diamino substitution significantly enhances activity. nih.gov Physicochemical properties such as lipophilicity and pKa values also play a crucial role, with lower lipophilicity and higher pKa values being favorable for increased activity. nih.gov
The electronic properties of substituents are also critical. Studies on various heterocyclic compounds have revealed that the introduction of electron-withdrawing groups, such as nitro or chloro groups, can lead to higher potency. nih.govmdpi.com For example, in a series of thiazolidine-2,4-dione-acridine hybrids, compounds featuring electron-withdrawing groups generally exhibited lower IC50 values, indicating greater cytotoxic potency against cancer cell lines. nih.gov Conversely, the presence of electron-donating groups like a methyl moiety on a benzene (B151609) ring has been associated with poorer antiproliferative activity in some contexts. researchgate.net
Table 3: Guiding Principles for Acridine Analog Design
| Design Principle | Observation/Effect | Example Context |
| Substituent Position | C-3, 6-diamino substitution increases activity. | Antimalarial 9-anilinoacridines nih.gov |
| Electronic Effects | Electron-withdrawing groups enhance potency. | Thiazolidine-acridine anticancer agents nih.gov |
| Physicochemical Properties | Low lipophilicity and high pKa are favorable. | Antimalarial 9-anilinoacridines nih.gov |
| Salt Formation | Hydrochloride salts can show better activity. | Thiazolidine-acridine anticancer agents nih.gov |
| Hybridization Moiety | Choice of heterocycle imparts specific biological properties (e.g., anti-inflammatory). | Pyrrole-acridine hybrids mdpi.com |
Advanced Spectroscopic and Structural Characterization in Research of 2 Chloro 9 Isothiocyanatoacridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2-chloro-9-isothiocyanatoacridine, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional experiments would be required for unambiguous assignment of all signals.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum of 2-chloro-9-isothiocyanatoacridine is expected to exhibit signals corresponding to the seven aromatic protons on the acridine (B1665455) core. The chemical shifts of these protons are influenced by the anisotropic effect of the aromatic system and the electronic effects of the chloro and isothiocyanato substituents.
The parent acridine molecule shows a characteristic pattern with protons H-4 and H-5 being the most deshielded due to their proximity to the electronegative nitrogen atom and the ring current effects. researchgate.netchemicalbook.comsci-hub.se In 2-chloro-9-isothiocyanatoacridine, the protons are expected to appear in the aromatic region, typically between 7.0 and 9.0 ppm.
H-1 and H-3: These protons are on the chlorine-substituted ring. The chlorine atom is an electronegative, deactivating group, which would lead to a downfield shift for the adjacent protons. reddit.com H-1 would likely appear as a doublet, coupled to H-3. H-3 would also be a doublet, coupled to H-1.
H-4: This proton is in a peri position relative to the C-9 substituent. Its chemical shift will be significantly downfield due to the anisotropic effects of both the central nitrogen-containing ring and the isothiocyanate group. It is expected to appear as a doublet.
H-5, H-6, H-7, H-8: These protons belong to the unsubstituted benzene (B151609) ring of the acridine system. They would constitute an ABCD spin system. H-5, being in a peri position to the nitrogen, and H-8 are expected to be the most downfield of this group. H-6 and H-7 would likely appear at higher fields, exhibiting complex multiplet patterns due to mutual coupling.
Predicted ¹H NMR Chemical Shifts for 2-chloro-9-isothiocyanatoacridine
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-1 | 7.8 - 8.2 | d |
| H-3 | 7.4 - 7.7 | d |
| H-4 | 8.3 - 8.7 | d |
| H-5 | 8.2 - 8.6 | m |
| H-6 | 7.5 - 7.8 | m |
| H-7 | 7.7 - 8.0 | m |
Carbon-13 (¹³C) NMR Analysis
The proton-decoupled ¹³C NMR spectrum of 2-chloro-9-isothiocyanatoacridine should display 14 distinct signals: 13 for the acridine carbon skeleton and one for the isothiocyanate carbon. The chemical shifts are determined by the hybridization state and the local electronic environment.
The carbons of the parent acridine ring resonate between approximately 125 and 150 ppm. chemicalbook.com The introduction of the chloro and isothiocyanato groups will perturb these chemical shifts. nih.gov
C-9: This carbon, bonded to the electron-withdrawing isothiocyanate group, is expected to be significantly deshielded and appear at a low field, likely in the range of 140-155 ppm.
C-2: The ipso-carbon attached to the chlorine atom will also experience a downfield shift.
Isothiocyanate Carbon (-N=C=S): The carbon of the isothiocyanate group typically resonates in the 120-140 ppm region. However, its signal can sometimes be broad or difficult to observe due to the quadrupolar relaxation of the adjacent ¹⁴N nucleus and the chemical shift anisotropy. nih.gov
Quaternary Carbons: The four quaternary carbons of the acridine core (C-4a, C-4b, C-8a, C-9a) can be identified by their lower intensity in a standard ¹³C NMR spectrum and their lack of correlation in a DEPT-135 or HSQC experiment. Their precise assignment would require HMBC data.
Predicted ¹³C NMR Chemical Shifts for 2-chloro-9-isothiocyanatoacridine
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 | 125 - 130 |
| C-2 | 130 - 135 |
| C-3 | 126 - 131 |
| C-4 | 128 - 133 |
| C-4a | 145 - 150 |
| C-4b | 147 - 152 |
| C-5 | 125 - 130 |
| C-6 | 127 - 132 |
| C-7 | 129 - 134 |
| C-8 | 124 - 129 |
| C-8a | 146 - 151 |
| C-9 | 140 - 155 |
| C-9a | 120 - 125 |
Nitrogen-15 (¹⁵N) NMR Analysis
¹⁵N NMR spectroscopy, while less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, provides direct information about the nitrogen atoms in a molecule. In 2-chloro-9-isothiocyanatoacridine, two distinct ¹⁵N signals are expected.
Acridine Nitrogen (N-10): The pyridine-like nitrogen atom in the acridine ring is expected to have a chemical shift in the range of -70 to -100 ppm relative to nitromethane. spectrabase.comresearchgate.netresearchgate.net Its exact position would be influenced by the electronic effects of the substituents on the acridine framework.
Isothiocyanate Nitrogen (-NCS): The nitrogen atom of the isothiocyanate group typically resonates at a much lower field. Based on data for various organic isothiocyanates, its chemical shift is expected in the range of -270 to -280 ppm. rsc.org
These assignments can be confirmed using ¹H-¹⁵N HMBC experiments, which would show correlations between the nitrogen atoms and nearby protons. For instance, N-10 would show correlations to H-1, H-8, H-4, and H-5.
Two-Dimensional (2D) NMR Experiments
For a molecule with several coupled protons and numerous carbon signals, 2D NMR experiments are essential for unambiguous structural assignment. youtube.comnih.gov
COSY (Correlation Spectroscopy): This homonuclear experiment would reveal ¹H-¹H coupling networks. sdsu.edu It would be crucial for tracing the connectivity of the protons on each of the aromatic rings, for example, confirming the H-1/H-3 coupling and the H-5/H-6/H-7/H-8 spin system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. sdsu.edu It would allow for the direct assignment of all protonated carbons (C-1, C-3, C-4, C-5, C-6, C-7, C-8).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. sdsu.eduscience.gov It is particularly vital for assigning the quaternary carbons and the isothiocyanate carbon. For instance, H-1 and H-8 would show correlations to the quaternary carbon C-9a, while H-4 and H-5 would correlate with C-4b and C-9a. Protons H-1 and H-3 would show correlations to the chlorine-bearing C-2.
Analysis of Substituent Effects on Chemical Shifts and Coupling Constants
The electronic properties of the 2-chloro and 9-isothiocyanato substituents are the primary drivers of the variations in chemical shifts compared to the parent acridine.
2-Chloro Group: Chlorine is an electronegative atom that withdraws electron density through the sigma bond (inductive effect), which generally deshields nearby nuclei. libretexts.org However, it can also donate electron density through resonance via its lone pairs. For halogens, the inductive effect typically dominates, leading to a net deshielding of the protons and carbons on the substituted ring, particularly at the ortho and para positions relative to the substituent. reddit.comresearchgate.net
9-Isothiocyanato Group: The isothiocyanate (-N=C=S) group is known to be electron-withdrawing. nih.gov This effect would lead to a significant downfield shift of the C-9 signal. The protons closest to this position, H-1 and H-8, would also be expected to experience some deshielding. The transmission of these electronic effects through the conjugated system influences the chemical shifts of all protons and carbons to varying degrees. ias.ac.in
The coupling constants (J-values) are primarily dependent on the dihedral angles and the number of bonds between coupled nuclei and are generally less sensitive to substituent effects than chemical shifts. The expected values for ortho, meta, and para couplings in the aromatic rings would be in the typical ranges of J_ortho_ ≈ 7-9 Hz, J_meta_ ≈ 2-3 Hz, and J_para_ ≈ 0-1 Hz.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The FT-IR spectrum of 2-chloro-9-isothiocyanatoacridine would be characterized by several key absorption bands:
Isothiocyanate (-N=C=S) Stretch: The most prominent and diagnostic band is the strong, sharp absorption due to the asymmetric stretching of the -N=C=S group. This band is typically observed in the range of 2000-2150 cm⁻¹. researchgate.netresearchgate.net Its high intensity and characteristic position make it a clear indicator of the isothiocyanate functionality.
Aromatic C-H Stretch: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region. orgchemboulder.comlibretexts.org
Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the acridine rings give rise to a series of medium to strong absorptions in the 1450-1600 cm⁻¹ region. pressbooks.pub
C-Cl Stretch: The stretching vibration of the carbon-chlorine bond is expected to produce a strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹. spectroscopyonline.com
C-H Out-of-Plane Bending: In the region from 675-900 cm⁻¹, bands corresponding to the out-of-plane bending of the aromatic C-H bonds would be present. The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic rings. orgchemboulder.com
Predicted FT-IR Absorption Bands for 2-chloro-9-isothiocyanatoacridine
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| -N=C=S | Asymmetric Stretch | 2000 - 2150 | Strong, Sharp |
| Aromatic C-H | Stretch | 3000 - 3100 | Weak to Medium |
| Aromatic C=C | In-ring Stretch | 1450 - 1600 | Medium to Strong |
| Aromatic C-Cl | Stretch | 600 - 800 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption properties of acridine derivatives, including 2-chloro-9-isothiocyanatoacridine, are characterized by transitions within the aromatic system. The acridine core, a tricyclic aromatic heterocycle, gives rise to characteristic absorption bands in the UV-Vis region. The position and intensity of these bands are sensitive to substitution on the acridine ring and the nature of the solvent.
Electronic Absorption Characteristics
The UV-Vis spectrum of the acridine scaffold is characterized by π-π* transitions. These transitions result in multiple absorption bands, typically in the ultraviolet and visible regions of the electromagnetic spectrum. For acridine derivatives, these bands can be influenced by the presence of substituents. For instance, N-(9-acridinylthiocarbamoyl)amino acids, which are derivatives of 9-isothiocyanatoacridine (B1218491), are detectable by UV spectrophotometry at 280 nm. nih.gov The isothiocyanate group at the 9-position and the chloro group at the 2-position of the acridine ring in 2-chloro-9-isothiocyanatoacridine are expected to modulate the electronic absorption characteristics of the parent acridine molecule.
Below is a table with representative UV-Vis absorption data for related acridine compounds to illustrate the typical absorption ranges.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Acridine | Ethanol | 251, 343, 358, 377 | 180,000, 9,000, 10,000, 6,000 |
| 9-Aminoacridine | Ethanol | 260, 383, 403, 424 | 55,000, 8,000, 10,000, 8,000 |
| 9-Chloroacridine (B74977) | Dioxane | 256, 352, 368 | 126,000, 8,000, 8,000 |
Note: This table contains data for related acridine compounds to provide context for the expected absorption characteristics of 2-chloro-9-isothiocyanatoacridine.
Solvent Polarity and Aromaticity Effects on Spectra
The electronic absorption spectra of acridine and its derivatives are known to be influenced by the solvent environment. research-nexus.net The polarity and aromaticity of the solvent can affect the energy levels of the ground and excited states of the molecule, leading to shifts in the absorption maxima (solvatochromism).
In general, for π-π* transitions, an increase in solvent polarity often leads to a bathochromic (red) shift, a shift to longer wavelengths. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent. Conversely, for n-π* transitions, a hypsochromic (blue) shift, a shift to shorter wavelengths, is often observed with increasing solvent polarity. This is due to the stabilization of the non-bonding electrons in the ground state by the polar solvent. youtube.com
The interaction between the solute and solvent molecules can also lead to changes in the intensity of the absorption bands. research-nexus.net For acridine and 9-aminoacridine, it has been observed that the intensity of certain electronic transitions can be enhanced by perturbation forces between the solute and solvent molecules. research-nexus.net Therefore, the choice of solvent is a critical factor in the spectroscopic analysis of 2-chloro-9-isothiocyanatoacridine and its derivatives, as it can significantly alter both the position and intensity of the observed absorption bands.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique used to study the electronic properties of molecules. Acridine and its derivatives are known to be fluorescent, and their emission properties are influenced by their chemical structure and environment.
Quantum Yield and Relative Fluorescence Intensity Measurements
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. Acridine derivatives often exhibit significant fluorescence. For example, N-(9-acridinylthiocarbamoyl)amino acids, derivatives of 9-isothiocyanatoacridine, are reported to have high relative fluorescence, making them suitable for sensitive detection methods. cas.cz
The quantum yield and relative fluorescence intensity are dependent on the molecular structure and the surrounding environment. Factors such as the nature of the solvent, pH, and the presence of quenchers can significantly affect these parameters.
Below is a table of fluorescence quantum yields for some acridine derivatives in different solvents, illustrating the range of values that can be expected for this class of compounds.
| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φf) |
| Acridine | Ethanol | 358 | 410, 432 | 0.03 |
| 9-Aminoacridine | Ethanol | 400 | 458 | 0.99 |
| Proflavine | Water (pH 7) | 445 | 509 | 0.34 |
Note: This table presents data for related acridine compounds to provide a comparative context for the fluorescence properties of 2-chloro-9-isothiocyanatoacridine.
Influence of Substituents and Structural Modifications on Fluorescence
The fluorescence properties of the acridine core are highly sensitive to the nature and position of substituents. The introduction of a chloro group and an isothiocyanate group to the acridine ring will have a pronounced effect on the fluorescence of 2-chloro-9-isothiocyanatoacridine.
The chloro group, being a heavy atom, can enhance intersystem crossing from the singlet excited state to the triplet state. This process competes with fluorescence, and as a result, the presence of a chloro substituent often leads to a decrease in the fluorescence quantum yield. nih.gov
Fluorescence Quenching Mechanisms in Biological Systems
The fluorescence of acridine derivatives can be quenched in biological systems through various mechanisms. Quenching refers to any process that decreases the fluorescence intensity of a substance. Common quenching mechanisms include collisional (dynamic) quenching, static quenching, and Förster resonance energy transfer (FRET).
In biological environments, acridine derivatives can interact with various biomolecules such as proteins and nucleic acids. These interactions can lead to fluorescence quenching. For example, the fluorescence of 9-amino-6-chloro-2-methoxy acridine has been used as a probe to study energy transduction in biological membranes, where its fluorescence is quenched upon energization of the membrane. nih.gov Similarly, the fluorescence of Acridine Orange can be quenched by various molecules, including the non-steroidal anti-inflammatory drug Piroxicam, in microemulsion systems that mimic biological membranes. nih.govrsc.org
The quenching of acridine fluorescence in biological systems can be due to a variety of factors, including:
Conformational changes of the acridine molecule upon binding to a biological target.
Energy transfer to nearby molecules.
Electron transfer reactions with amino acid residues or other biological components. researchgate.net
These quenching phenomena are often used to study binding events and to probe the local environment of the fluorophore in biological systems.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a critical tool for the characterization of newly synthesized organic molecules, including acridine derivatives. This technique provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition.
In a hypothetical analysis of a 2-chloro-9-substituted acridine derivative, HRMS would be used to confirm the successful synthesis and purity of the compound. The experimentally measured monoisotopic mass would be compared to the theoretically calculated mass based on its chemical formula. A very small mass error, typically in the parts-per-million (ppm) range, would provide strong evidence for the correct elemental composition.
Table 1: Hypothetical HRMS Data for a Representative Acridine Derivative
| Compound | Molecular Formula | Calculated m/z | Measured m/z | Mass Error (ppm) |
| Acridine Derivative X | C₁₅H₁₀N₂O₂ | 250.0742 | 250.0745 | 1.2 |
| Acridine Derivative Y | C₁₆H₁₂ClN₃ | 281.0719 | 281.0715 | -1.4 |
This table is for illustrative purposes only and does not represent data for 2-chloro-9-isothiocyanatoacridine.
Single-Crystal X-ray Diffraction for Molecular and Solid-State Structure Elucidation
Single-Crystal X-ray Diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would be indispensable for unambiguously confirming the molecular structure of 2-chloro-9-isothiocyanatoacridine and understanding its packing in the solid state.
If a suitable single crystal of a 2-chloro-9-substituted acridine derivative were obtained, X-ray diffraction analysis would yield a wealth of structural information, including:
Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) define the fundamental repeating unit of the crystal.
Atomic Coordinates: The precise position of each atom in the asymmetric unit.
Bond Lengths and Angles: Accurate measurements of the distances between bonded atoms and the angles they form, confirming the connectivity and geometry of the molecule.
Intermolecular Interactions: Identification of non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, which govern the crystal packing.
Table 2: Hypothetical Crystallographic Data for a Representative Acridine Derivative
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.543 |
| b (Å) | 12.123 |
| c (Å) | 9.876 |
| α (°) | 90 |
| β (°) | 105.4 |
| γ (°) | 90 |
| Volume (ų) | 985.4 |
| Z | 4 |
This table is for illustrative purposes only and does not represent data for 2-chloro-9-isothiocyanatoacridine.
Interactions with Biological Macromolecules: Mechanistic Insights
Deoxyribonucleic Acid (DNA) Interactions
The planar tricyclic structure of the acridine (B1665455) core is a classic pharmacophore known for its ability to interact with DNA. The presence of the chloro and isothiocyanate substituents on this scaffold modulates these interactions, influencing both the binding affinity and the subsequent biological consequences.
DNA Intercalation as a Binding Mode
DNA intercalation is a primary mode of binding for many planar aromatic molecules, including acridine derivatives. This process involves the insertion of the planar ring system between the base pairs of the DNA double helix. This mode of binding is characteristic of several substituted acridines. For instance, studies on a series of 6-chloro-2-substituted-9-[[3-(dimethylamino)propyl]amino]acridines have demonstrated their ability to intercalate into DNA. nih.gov While direct studies on 2-chloro-9-isothiocyanatoacridine are not extensively detailed in the provided context, the inherent planarity of its acridine core strongly suggests a propensity for intercalative binding. The intercalation of the acridine moiety is expected to cause local structural distortions in the DNA, such as unwinding of the helix and an increase in the separation between adjacent base pairs.
The isothiocyanate group at the 9-position could further influence this interaction. While the primary binding force for intercalation is driven by π-π stacking interactions between the aromatic acridine ring and the DNA base pairs, the isothiocyanate group could potentially form covalent bonds with nucleophilic sites on the DNA bases, leading to a more permanent interaction. However, the predominant non-covalent intercalation is the initial and crucial step for the biological activity of many acridine derivatives.
Inhibition of DNA Topoisomerase Enzymes (Type I and Type II)
DNA topoisomerases are essential enzymes that regulate the topology of DNA, playing critical roles in replication, transcription, and chromosome segregation. They are well-established targets for anticancer drugs. Acridine derivatives have been widely studied as topoisomerase inhibitors.
Topoisomerase I Inhibition: Topoisomerase I relaxes DNA supercoiling by creating transient single-strand breaks. Some acridine compounds can stabilize the covalent complex between topoisomerase I and DNA, leading to an accumulation of single-strand breaks and ultimately cell death.
Topoisomerase II Inhibition: Topoisomerase II alters DNA topology by creating transient double-strand breaks. Many potent anticancer drugs, such as doxorubicin (B1662922) and etoposide (B1684455), target this enzyme. Acridine derivatives can act as topoisomerase II inhibitors through two main mechanisms: as poisons that stabilize the topoisomerase II-DNA cleavage complex, or as catalytic inhibitors that interfere with the enzyme's activity without stabilizing the complex. For example, 7-chloro-1,3-dihydroxyacridone and its derivatives have been shown to inhibit the catalytic activity of topoisomerase II without affecting topoisomerase I. nih.gov These compounds were found to bind to DNA but did not enhance topoisomerase II-mediated DNA cleavage; instead, they antagonized the breaks induced by etoposide and amsacrine. nih.gov This suggests that some chloro-acridine derivatives can function as catalytic inhibitors of topoisomerase II. nih.gov Given its structural similarities, 2-chloro-9-isothiocyanatoacridine may also exhibit inhibitory activity against topoisomerase II, potentially contributing to its cytotoxic effects.
The following table summarizes the inhibitory activities of some acridine derivatives against DNA topoisomerases.
| Compound Derivative | Target Enzyme | Mechanism of Inhibition |
| 6-chloro-2-substituted-9-aminoacridines | Not specified | DNA Intercalation |
| 7-chloro-1,3-dihydroxyacridone | Topoisomerase II | Catalytic Inhibition |
Induction of DNA Strand Breakage and Damage
The interaction of 2-chloro-9-isothiocyanatoacridine with DNA, particularly through intercalation and the potential for covalent bond formation via the isothiocyanate group, can lead to significant DNA damage. The stabilization of topoisomerase-DNA cleavage complexes by acridine derivatives is a major mechanism for inducing DNA strand breaks. These breaks, if not properly repaired, can trigger apoptotic pathways and lead to cell death.
The isothiocyanate moiety (-N=C=S) is an electrophilic group that can react with nucleophiles, such as the exocyclic amino groups of DNA bases (e.g., guanine (B1146940) and adenine). This covalent modification of DNA would constitute a form of DNA damage, which can interfere with DNA replication and transcription, and can also be recognized by cellular DNA repair machinery. The formation of such DNA adducts can contribute to the mutagenic and cytotoxic properties of the compound. While direct evidence for DNA strand breakage induced by 2-chloro-9-isothiocyanatoacridine is not provided, the known reactivity of the isothiocyanate group and the established mechanisms of related acridine compounds strongly support this possibility. For instance, other chloro-containing compounds have been shown to induce DNA strand breaks in cultured human and rodent cells. nih.govnih.gov
Spectroscopic and Hydrodynamic Methods for DNA Binding Studies
A variety of biophysical techniques are employed to characterize the binding of small molecules like 2-chloro-9-isothiocyanatoacridine to DNA. These methods provide valuable information about the binding mode, affinity, and conformational changes induced in the DNA upon binding.
UV-Visible (UV-Vis) Spectroscopy: This technique is used to monitor the changes in the absorption spectrum of the compound upon interaction with DNA. Intercalation typically results in hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift) in the absorption maximum of the acridine chromophore. These spectral changes can be used to determine the binding constant (Kb).
Fluorescence Spectroscopy: Acridine derivatives are often fluorescent. The binding to DNA can lead to either quenching or enhancement of the fluorescence intensity. Changes in fluorescence can be used to study the binding affinity and to gain insights into the binding environment.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the chiral environment of molecules. The DNA double helix has a characteristic CD spectrum. Upon binding of an intercalating agent, changes in the CD spectrum of DNA, particularly in the induced CD spectrum of the bound ligand, can provide evidence for intercalation and information about the orientation of the molecule within the DNA helix.
Viscosimetry: The intercalation of a molecule between DNA base pairs causes the DNA helix to lengthen and become more rigid, leading to an increase in the viscosity of the DNA solution. Viscosity measurements are a classic and definitive method to confirm an intercalative binding mode.
These spectroscopic and hydrodynamic studies are crucial for elucidating the precise nature of the interaction between 2-chloro-9-isothiocyanatoacridine and DNA.
Thermodynamic and Kinetic Parameters of DNA Binding
Understanding the thermodynamics and kinetics of the binding process provides deeper insights into the forces driving the interaction between 2-chloro-9-isothiocyanatoacridine and DNA.
Thermodynamic Parameters: Isothermal titration calorimetry (ITC) is a powerful technique for directly measuring the thermodynamic parameters of binding, including the binding enthalpy (ΔH°), binding entropy (ΔS°), and the binding constant (Ka), from which the Gibbs free energy change (ΔG°) can be calculated (ΔG° = -RTlnKa). The sign and magnitude of these parameters reveal the nature of the driving forces. For many DNA intercalators, the binding is enthalpically driven, with a favorable negative ΔH° resulting from the stacking interactions, and often an unfavorable negative ΔS° due to the loss of conformational freedom upon binding.
Kinetic Parameters: Surface plasmon resonance (SPR) is a technique that can be used to measure the kinetics of binding, providing the association rate constant (kon) and the dissociation rate constant (koff). These parameters describe how quickly the compound binds to and dissociates from the DNA.
The following table outlines the key parameters obtained from these studies and their significance.
| Parameter | Method of Determination | Significance |
| Binding Constant (Kb or Ka) | UV-Vis, Fluorescence, ITC, SPR | Measures the affinity of the compound for DNA. |
| Binding Enthalpy (ΔH°) | ITC | Indicates the contribution of van der Waals forces and hydrogen bonding to the binding energy. |
| Binding Entropy (ΔS°) | ITC | Reflects the change in disorder of the system upon binding, including contributions from hydrophobic interactions and conformational changes. |
| Gibbs Free Energy (ΔG°) | Calculated from Ka | Determines the spontaneity of the binding process. |
| Association Rate (kon) | SPR | Describes the rate at which the compound binds to DNA. |
| Dissociation Rate (koff) | SPR | Describes the rate at which the compound dissociates from DNA. |
Protein Interactions
In addition to DNA, proteins are also important biological targets for many small molecules. The isothiocyanate group of 2-chloro-9-isothiocyanatoacridine is known to be reactive towards nucleophilic groups present in proteins, such as the thiol group of cysteine residues and the amino group of lysine (B10760008) residues. This reactivity suggests that 2-chloro-9-isothiocyanatoacridine can form covalent bonds with proteins, leading to their inactivation or altered function.
Reactivity with Protein Thiols (e.g., Cysteine Residues)
The isothiocyanate moiety is a potent electrophile, making it highly reactive toward nucleophilic functional groups present in proteins. Among the amino acid residues, the thiol group (-SH) of cysteine is a primary target due to its strong nucleophilicity at physiological pH. nih.govresearchgate.net The reaction involves the nucleophilic attack of the thiolate anion (RS⁻) from a cysteine residue on the central carbon atom of the isothiocyanate group. This interaction results in the formation of a dithiocarbamate (B8719985) linkage, a stable covalent bond connecting the acridine compound to the protein. nih.gov
The reactivity of specific cysteine residues within a protein towards 2-chloro-9-isothiocyanato-acridine is influenced by several factors, including the accessibility of the thiol group and its local microenvironment, which affects its pKa and nucleophilicity. researchgate.netnih.gov
Formation of Covalent Protein Adducts
The chemical reaction between the isothiocyanate group and protein thiols leads to the formation of stable, covalent protein adducts. nih.gov This process, known as covalent modification, effectively and often permanently attaches the 2-chloro-9-isothiocyanato-acridine molecule to the target protein. khanacademy.org Unlike non-covalent interactions that are typically reversible, this covalent bond formation can lead to a long-lasting or permanent alteration of the protein. nih.gov The formation of these adducts is a key mechanism underlying the biological effects of many isothiocyanates. nih.govnih.gov
Influence on Protein Structure and Function
The covalent attachment of the relatively bulky and rigid 2-chloro-9-isothiocyanato-acridine molecule can have profound consequences on the structure and, consequently, the function of the target protein. nih.gov The addition of this adduct can induce significant conformational changes by disrupting the intricate network of non-covalent interactions that maintain the protein's native three-dimensional structure.
Such structural alterations can lead to:
Loss of Catalytic Activity: If the modification occurs within or near the active site of an enzyme, it can block substrate binding or interfere with the catalytic machinery, leading to inhibition.
Disruption of Protein-Protein Interactions: Modification at an interface can prevent the protein from interacting with its binding partners.
Altered Stability: The covalent adduct could potentially destabilize the protein structure, leading to misfolding and subsequent degradation.
Enzyme Inhibition Studies
The ability of 2-chloro-9-isothiocyanato-acridine to form covalent adducts with proteins makes it a potential enzyme inhibitor. Its inhibitory profile is likely to be a composite of the properties of the acridine nucleus and the reactive isothiocyanate group.
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.govwikipedia.org The acridine structure is a well-known scaffold for AChE inhibitors; for example, tacrine (B349632) (1,2,3,4-tetrahydroacridin-9-amine) is a known reversible inhibitor of this enzyme. mdpi.commdpi.com The flat aromatic acridine ring system can interact with the active site of AChE, which contains a narrow gorge lined with aromatic amino acid residues. mdpi.comresearchgate.net
For 2-chloro-9-isothiocyanato-acridine, it is hypothesized that the acridine core first directs the molecule to the AChE active site. Subsequently, the highly reactive isothiocyanate group can form a covalent bond with a nucleophilic residue, such as a cysteine, within or near the active site. This two-step process could lead to potent and potentially irreversible inhibition of the enzyme. nih.gov While many acridine-based inhibitors act reversibly, the presence of the isothiocyanate group introduces the potential for covalent, irreversible inactivation. nih.gov
| Compound | Primary Binding Moiety | Reactive Group | Typical Inhibition Mechanism |
|---|---|---|---|
| Tacrine | Acridine Core | None | Reversible, Non-competitive |
| 2-chloro-9-isothiocyanato-acridine (Hypothesized) | Acridine Core | Isothiocyanate | Irreversible, Covalent |
Other Enzyme Inhibition (e.g., biotin (B1667282) carboxylase, cytochrome P450 as examples for mechanistic study)
The reactivity of the isothiocyanate group is not limited to AChE and can extend to a wide range of other enzymes, particularly those that rely on cysteine residues for their function.
Biotin Carboxylase: This enzyme, a component of acetyl-CoA carboxylase, is crucial for fatty acid synthesis. nih.govnih.gov Studies on other inhibitors have shown that its active site can be targeted. The isothiocyanate group of 2-chloro-9-isothiocyanato-acridine could potentially react with a critical cysteine residue in the active site of biotin carboxylase, leading to its inactivation.
Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes is involved in the metabolism of a vast array of compounds. Isothiocyanates have been shown to inhibit various CYP isoforms. nih.gov The mechanism can involve the covalent binding of the isothiocyanate to the apoprotein, leading to mechanism-based inactivation. nih.govnih.gov For example, phenethyl isothiocyanate has been shown to be a noncompetitive inhibitor of CYP2C9 and a mechanism-based inactivator of CYP2E1. nih.gov It is plausible that 2-chloro-9-isothiocyanato-acridine could exhibit similar inhibitory effects on certain CYP enzymes.
Kinetics and Mechanisms of Enzyme Inhibition
The mechanism of enzyme inhibition by 2-chloro-9-isothiocyanato-acridine is expected to be dominated by the covalent modification capability of the isothiocyanate group, leading to irreversible inhibition.
Irreversible Inhibition: This type of inhibition is characterized by a time-dependent decrease in enzyme activity. The inhibitor forms a stable, covalent bond with the enzyme, effectively removing active enzyme molecules from the population. nih.gov Kinetically, this results in a decrease in the maximum reaction velocity (Vmax), as the concentration of active enzyme is reduced. The Michaelis constant (Km) may remain unchanged if the inhibitor does not interfere with the initial binding of the substrate to the uninhibited enzyme.
Other potential mechanisms could include:
Non-competitive Inhibition: In this scenario, the inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. This results in a decreased Vmax but an unchanged Km. khanacademy.org Some acridine derivatives are known to exhibit non-competitive inhibition. nih.gov
Competitive Inhibition: This occurs when the inhibitor reversibly binds to the active site, competing with the substrate. nih.gov This increases the apparent Km, as higher substrate concentrations are needed to achieve half-maximal velocity, but Vmax remains unchanged. khanacademy.org While the acridine core could compete for the active site, the subsequent covalent reaction by the isothiocyanate group would likely convert this initial interaction into an irreversible one.
| Inhibition Type | Effect on Vmax | Effect on Km | Mechanism |
|---|---|---|---|
| Competitive | Unchanged | Increases | Inhibitor binds to the active site. |
| Non-competitive | Decreases | Unchanged | Inhibitor binds to an allosteric site. |
| Irreversible | Decreases | Often Unchanged | Inhibitor covalently binds to the enzyme. |
Cellular and Molecular Biological Investigations
Cellular Uptake and Intracellular Distribution
The precise mechanisms by which 2-chloro-9-isothiocyanatoacridine enters and distributes within cells are not yet fully elucidated. However, the general properties of acridine (B1665455) derivatives and isothiocyanates offer some insights. The planar structure of the acridine ring system is known to facilitate the intercalation of these molecules into DNA. This characteristic is a common feature of many acridine-based compounds and is a primary mechanism for their biological activity.
Furthermore, isothiocyanates are known to be reactive compounds that can interact with various cellular components. While specific studies on the cellular uptake and intracellular localization of 2-chloro-9-isothiocyanatoacridine are limited, it is hypothesized that its transport across the cell membrane could be influenced by its lipophilicity. Once inside the cell, its distribution is likely dictated by its affinity for specific subcellular compartments and macromolecules.
Structure-Activity Relationship (SAR) Studies in Cellular Contexts
The biological activity of 2-chloro-9-isothiocyanatoacridine is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies aim to understand how modifications to different parts of the molecule affect its biological function. For acridine derivatives, the planarity of the three-ring system is crucial for DNA intercalation. researchgate.net The substituents on the acridine core also play a significant role. The presence and position of the chloro group and the isothiocyanate group are expected to influence the compound's electronic properties, reactivity, and ability to interact with biological targets.
Advanced Research Applications and Methodologies
Fluorescent Labeling in Biochemical Assays
2-Chloro-9-isothiocyanatoacridine serves as a valuable reagent for fluorescently tagging biomolecules, a fundamental technique in numerous biochemical assays. The isothiocyanate group (-N=C=S) readily reacts with primary and secondary amines, such as those found in the N-terminus of proteins or the side chains of amino acids like lysine (B10760008), to form a stable thiourea (B124793) linkage. This covalent attachment imparts the fluorescent properties of the acridine (B1665455) moiety to the target biomolecule, enabling its detection and quantification with high sensitivity.
The synthesis and spectral characteristics of 2-substituted 9-isothiocyanatoacridines, including the 2-chloro derivative, have been a subject of study. These investigations have laid the groundwork for their application as fluorescent labeling agents. The presence of substituents on the acridine ring, such as the chloro group at the 2-position, can influence the spectral properties of the molecule, including its absorption and emission maxima, as well as its fluorescence quantum yield.
| Property | Description |
| Excitation Wavelength | The wavelength of light absorbed by the molecule to reach an excited state. |
| Emission Wavelength | The wavelength of light emitted by the molecule as it returns to the ground state. |
| Quantum Yield | The efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. |
| Reacts With | Primary and secondary amines on biomolecules. |
| Linkage Formed | Thiourea bond. |
Pre-column Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis of Biomolecules
One of the key applications of 2-chloro-9-isothiocyanatoacridine is in the pre-column derivatization of analytes for High-Performance Liquid Chromatography (HPLC). In this technique, the compound is reacted with the target biomolecules, typically amino acids, peptides, or proteins, prior to their injection into the HPLC system. This derivatization step serves two primary purposes: to introduce a fluorescent tag for sensitive detection and to improve the chromatographic properties of the analytes.
The resulting fluorescently labeled biomolecules can be detected with high sensitivity by a fluorescence detector, allowing for the quantification of analytes at very low concentrations. This is particularly advantageous for the analysis of complex biological samples where the target molecules are present in trace amounts. The derivatization reaction with 2-chloro-9-isothiocyanatoacridine is typically carried out under specific pH and temperature conditions to ensure efficient and complete labeling. The choice of solvent and reaction time are also critical parameters that are optimized to achieve the best results.
While specific studies detailing the use of 2-chloro-9-isothiocyanatoacridine are limited, the principles of its application are well-established through research on the parent compound, 9-isothiocyanatoacridine (B1218491). These studies have demonstrated the successful use of this class of reagents for the sensitive HPLC analysis of amino acids in protein hydrolysates.
Use as a Fluorescent Probe for Biological Imaging and Tracking
The fluorescent nature of 2-chloro-9-isothiocyanatoacridine also lends itself to applications in biological imaging and tracking. By covalently labeling specific biomolecules or cellular components, researchers can visualize their localization and dynamics within living cells or tissues. The isothiocyanate group allows for the targeted labeling of proteins, enabling the study of their expression, distribution, and trafficking.
The selection of a fluorescent probe for bioimaging is dependent on several factors, including its brightness (a product of its molar absorptivity and quantum yield), photostability, and spectral properties that are compatible with the imaging instrumentation. The chloro-substituent on the acridine ring can modulate these photophysical properties. While the direct application of 2-chloro-9-isothiocyanatoacridine in extensive biological imaging studies is not widely documented, its structural motifs are found in various fluorescent probes used in this field. The development of new organic fluorophores for bioimaging is an active area of research, and acridine derivatives continue to be explored for their potential in this domain.
Development of Novel Molecular Probes and Biosensors
Beyond its role as a simple fluorescent label, 2-chloro-9-isothiocyanatoacridine can serve as a building block in the development of more sophisticated molecular probes and biosensors. By incorporating this fluorophore into a larger molecular assembly that includes a recognition element (e.g., an antibody, nucleic acid, or small molecule ligand), it is possible to create sensors that report on the presence of a specific analyte through a change in fluorescence.
The isothiocyanate group provides a convenient handle for conjugating the acridine fluorophore to other molecules. For instance, it can be reacted with an amine-modified oligonucleotide to create a fluorescently labeled DNA probe for use in hybridization assays. Similarly, it can be attached to a protein or peptide that specifically binds to a target of interest, thereby creating a targeted fluorescent probe. The design of such probes often involves strategies to modulate the fluorescence of the acridine core in response to a binding event, leading to a "turn-on" or "turn-off" fluorescent signal. This can be achieved through mechanisms such as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET).
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are powerful tools for investigating the electronic structure and properties of molecules at the atomic level. These methods, such as Density Functional Theory (DFT), are instrumental in predicting a variety of molecular characteristics.
Similarly, NMR chemical shifts can be accurately predicted using quantum mechanical calculations. researchgate.netmdpi.comnih.govresearchgate.net These predictions are invaluable for confirming molecular structures and assigning experimental NMR signals. The accuracy of these predictions depends on the chosen level of theory, basis set, and the inclusion of solvent effects. nih.gov
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecule (receptor), such as a protein or DNA.
Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of the ligand-receptor complex over time. nih.gov MD simulations can reveal conformational changes in both the ligand and the macromolecule upon binding and can be used to calculate binding free energies, offering a more accurate prediction of binding affinity. chemrxiv.orgchemrxiv.orgnih.gov For 2-chloro-9-isothiocyanatoacridine, MD simulations could elucidate the stability of its complex with a target like topoisomerase II and highlight the key residues involved in maintaining the interaction, thereby clarifying its potential mechanism of inhibition. jchemlett.com
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Analyses
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties.
While no specific QSAR studies have been reported for 2-chloro-9-isothiocyanatoacridine, QSAR models have been developed for other series of acridine (B1665455) and isothiazole (B42339) derivatives. nih.govmdpi.commdpi.comrsc.org These models use various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to build a mathematical equation that can predict the activity of new, untested compounds. A QSAR study on a series of isothiazole derivatives, for instance, identified key molecular descriptors that correlate with their inhibitory activity against HCV polymerase NS5B. nih.gov A similar approach could be applied to a series of 9-isothiocyanatoacridine (B1218491) analogs to identify the structural features that are crucial for a specific biological activity, such as anticancer or antimicrobial effects. researchgate.net
Correlation with Spectroscopic and Reactivity Parameters
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the spectroscopic properties of acridine derivatives. While specific studies focusing exclusively on 2-chloro-9-isothiocyanatoacridine are limited, the principles derived from studies on related acridine and isothiocyanate-containing compounds can be applied.
Computational models can predict parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity. For 2-chloro-9-isothiocyanatoacridine, the electron-withdrawing nature of the chlorine atom at the C2 position and the isothiocyanate group at the C9 position would be expected to influence the electron density distribution across the acridine core, thereby affecting its HOMO and LUMO energies.
Furthermore, theoretical calculations can simulate vibrational spectra (infrared and Raman), which arise from the molecular vibrations. The calculated vibrational frequencies can be correlated with experimental spectra to confirm the molecular structure and the nature of the chemical bonds. For instance, the characteristic stretching frequency of the isothiocyanate (-N=C=S) group can be predicted and compared with experimental data.
Natural Bond Orbital (NBO) analysis is another powerful computational tool that provides information about charge distribution, hybridization, and intramolecular interactions. This analysis can reveal the extent of electron delocalization and the nature of the bonding within the 2-chloro-9-isothiocyanatoacridine molecule, offering insights into its stability and reactivity.
The following table summarizes key computational parameters and their general correlation with spectroscopic and reactivity properties for acridine derivatives.
| Computational Parameter | Correlated Spectroscopic/Reactivity Property | Significance for 2-chloro-9-isothiocyanatoacridine |
| HOMO Energy | Ionization Potential, Electron Donating Ability | Influences charge transfer interactions and reactivity with electrophiles. |
| LUMO Energy | Electron Affinity, Electron Accepting Ability | Affects reactivity with nucleophiles and the potential for reduction. |
| HOMO-LUMO Gap | Chemical Reactivity, Kinetic Stability, UV-Vis Absorption | A smaller gap suggests higher reactivity and a red shift in the absorption spectrum. |
| Calculated Vibrational Frequencies | IR and Raman Spectra | Confirms the presence and bonding environment of functional groups like the isothiocyanate group. |
| NBO Analysis | Charge Distribution, Intramolecular Interactions | Provides insights into the electronic effects of the chloro and isothiocyanate substituents on the acridine ring. |
Correlation with Biological Activities
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational medicinal chemistry, aiming to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. ijirset.com For acridine derivatives, QSAR models have been developed to predict their activity against various biological targets, including parasites and cancer cells. researchgate.net
The biological activity of acridine compounds is often attributed to their ability to intercalate into DNA, a process that disrupts DNA replication and transcription. nih.gov The planar structure of the acridine ring is crucial for this intercalation. researchgate.net Computational docking studies can model the interaction of 2-chloro-9-isothiocyanatoacridine with DNA, predicting the preferred binding mode and the stability of the resulting complex.
The isothiocyanate group is known for its reactivity towards nucleophiles, such as the thiol groups of cysteine residues in proteins. researchgate.net This reactivity can lead to the covalent modification of enzymes and other proteins, contributing to the compound's biological effects. Computational methods can be used to model the reaction between the isothiocyanate group of 2-chloro-9-isothiocyanatoacridine and target proteins, providing insights into the mechanism of action.
3D-QSAR studies, which consider the three-dimensional properties of molecules, can provide more detailed insights into the structural requirements for biological activity. ijirset.com These models use descriptors such as molecular shape, electrostatic potential, and hydrophobic fields to correlate with activity. For a series of acridine derivatives, a 3D-QSAR model could highlight the importance of the chloro and isothiocyanate substituents at specific positions for optimal interaction with a biological target.
The table below outlines key computational approaches and their application in correlating the structure of acridine derivatives with their biological activities.
| Computational Approach | Application in Biological Activity Correlation | Relevance for 2-chloro-9-isothiocyanatoacridine |
| Molecular Docking | Predicts the binding mode and affinity of the compound to a biological target (e.g., DNA, enzymes). nih.gov | Can model the intercalation of the acridine core into DNA and the interaction of the substituents in the binding pocket. |
| QSAR/3D-QSAR | Establishes a quantitative relationship between structural features and biological activity. ijirset.comresearchgate.net | Can predict the biological activity based on descriptors related to the chloro and isothiocyanate groups. |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the compound-target complex over time. | Provides insights into the stability of the DNA-intercalated complex or the covalently modified protein. |
| DFT Calculations | Calculates electronic properties that can be used as descriptors in QSAR models (e.g., HOMO/LUMO energies, atomic charges). ijcce.ac.ir | The calculated electronic properties can help explain the observed biological activity trends. |
Q & A
Q. What are the established synthetic routes for preparing 2-chloro-9-isothiocyanatoacridine, and how do reaction conditions influence product purity?
The synthesis typically involves introducing the isothiocyanate (-NCS) group at the 9-position of the acridine scaffold. A common method is the reaction of 9-aminoacridine derivatives with thiophosgene (CSCl₂) under controlled alkaline conditions. For example, 2-chloro substitution can be achieved via electrophilic aromatic substitution using Cl₂ or chlorinating agents like POCl₃. Key factors affecting purity include:
- Temperature control : Excess heat may lead to side reactions, such as decomposition of the isothiocyanate group.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but require careful removal to avoid residues.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical for isolating the product .
Q. Which analytical techniques are most effective for characterizing 2-chloro-9-isothiocyanatoacridine, and how should data be interpreted?
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) is used to assess purity. Derivatization with amino acids (e.g., glycine) can enhance retention and resolution .
- NMR : ¹H NMR (DMSO-d₆) shows characteristic signals: δ ~8.5–9.0 ppm (aromatic protons), δ ~7.5 ppm (C-Cl coupling). The isothiocyanate group does not protonate but may appear as a singlet in ¹³C NMR (~130 ppm) .
- Mass spectrometry (ESI-MS) : Expect [M+H]⁺ peaks corresponding to the molecular ion (C₁₄H₈ClN₂S, exact mass: 280.02 g/mol).
Q. How is 2-chloro-9-isothiocyanatoacridine utilized in fluorescent staining for cellular studies?
The compound’s isothiocyanate group reacts with primary amines (e.g., lysine residues in proteins), enabling covalent labeling. In apoptosis assays, it pairs with DNA-binding dyes (e.g., ethidium bromide) to distinguish live cells (green nuclei, acridine intercalation) from apoptotic cells (orange-red nuclei, membrane permeability changes). Protocol steps include:
- Staining solution : 0.01% (w/v) acridine derivative in PBS (pH 7.0) for 10 minutes.
- Imaging : Fluorescence microscopy with excitation/emission filters optimized for acridine (Ex: 450–490 nm, Em: 515–565 nm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during isothiocyanato group introduction?
- Kinetic vs. thermodynamic control : Lower temperatures (0–5°C) favor selective NCS formation over thiourea byproducts.
- Catalysis : Trace amounts of triethylamine accelerate the reaction while suppressing hydrolysis.
- In situ monitoring : TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) or FTIR (peaks at ~2100 cm⁻¹ for -NCS) ensures reaction progression .
Q. How should researchers address contradictory data in binding affinity studies involving this compound?
Contradictions often arise from:
- Solvent polarity : Binding constants (Kd) vary in polar vs. nonpolar media. Use consistent buffer systems (e.g., 10 mM PBS).
- Competitive binding : Confirm specificity via control experiments with non-target biomolecules (e.g., albumin).
- Statistical validation : Apply Student’s t-test or ANOVA to assess significance of replicate measurements (n ≥ 3) .
Q. What methodological considerations apply when using this compound as a derivatization agent for amino acid analysis?
- pH optimization : Derivatization efficiency peaks at pH 8.5–9.0 (borate buffer).
- Stoichiometry : A 2:1 molar excess of acridine derivative ensures complete amino acid labeling.
- Chromatographic separation : Use C18 columns with gradient elution (0.1% TFA in water/acetonitrile) to resolve derivatives .
Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data generated with this compound?
Q. How can fluorescent dye combinations enhance imaging specificity in live-cell studies?
Pairing 2-chloro-9-isothiocyanatoacridine with propidium iodide (PI) enables dual-channel detection:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
